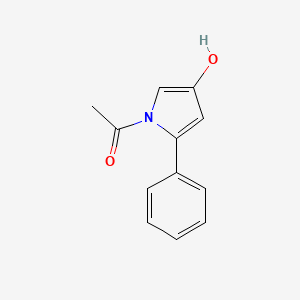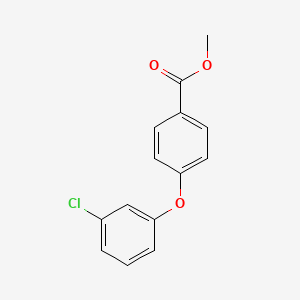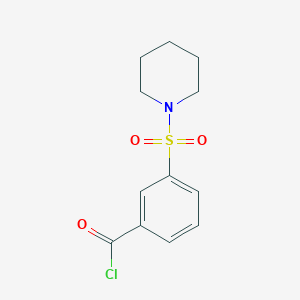
Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in enzymology for studying protease activity, as it releases a yellow-colored product, p-nitroaniline, upon enzymatic cleavage, which can be quantitatively measured.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed, usually with TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity.
化学反応の分析
Types of Reactions
Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
Enzymes: Proteases such as chymotrypsin, elastase, and cathepsin G.
Buffers: Commonly used buffers include Tris-HCl and phosphate-buffered saline (PBS) to maintain optimal pH for enzyme activity.
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be measured at 405 nm.
科学的研究の応用
Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA is widely used in scientific research for:
Enzyme Kinetics: Studying the catalytic activity and specificity of proteases.
Drug Development: Screening potential inhibitors of proteases for therapeutic applications.
Biochemical Assays: Quantifying protease activity in various biological samples, including blood, tissue extracts, and cell lysates.
作用機序
The mechanism of action of Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA involves its recognition and binding by specific proteases. The enzyme catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, providing insights into enzyme kinetics and inhibition.
類似化合物との比較
Similar Compounds
N-Succinyl-Ala-Ala-Ala-p-nitroanilide: Another peptide substrate used for similar enzymatic studies.
N-Succinyl-L-phenylalanine-p-nitroanilide: Used for studying different proteases with specificity for phenylalanine residues.
Uniqueness
Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like elastase and chymotrypsin. Its ability to release a measurable product upon enzymatic cleavage makes it highly valuable in quantitative assays.
特性
IUPAC Name |
1-[2-(2-acetamidopropanoylamino)propanoyl]-N-[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O7/c1-17(29-19(3)35)25(36)30-18(2)28(39)33-15-7-10-24(33)27(38)32-23(16-20-8-5-4-6-9-20)26(37)31-21-11-13-22(14-12-21)34(40)41/h4-6,8-9,11-14,17-18,23-24H,7,10,15-16H2,1-3H3,(H,29,35)(H,30,36)(H,31,37)(H,32,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGCJQOGNCUSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12113303.png)

![1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-](/img/structure/B12113317.png)







![4-[(2-methylbenzoyl)amino]butanoic Acid](/img/structure/B12113372.png)
![Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside](/img/structure/B12113374.png)
![(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone](/img/structure/B12113379.png)
